2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes acetylvalylamino groups and diphenylpentanol moieties. Its synthesis and applications have been the subject of recent research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of acetylvalylamino derivatives, followed by their coupling with diphenylpentanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions is common .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4-bis(Acetylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Valylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-butanol
Uniqueness
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is unique due to its specific combination of acetylvalylamino and diphenylpentanol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
129491-40-3 |
---|---|
Molecular Formula |
C31H44N4O5 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxy-1,5-diphenylpentan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H44N4O5/c1-19(2)27(32-21(5)36)30(39)34-25(17-23-13-9-7-10-14-23)29(38)26(18-24-15-11-8-12-16-24)35-31(40)28(20(3)4)33-22(6)37/h7-16,19-20,25-29,38H,17-18H2,1-6H3,(H,32,36)(H,33,37)(H,34,39)(H,35,40)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
OQQFEOFAYDAFJS-LJWNLINESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.